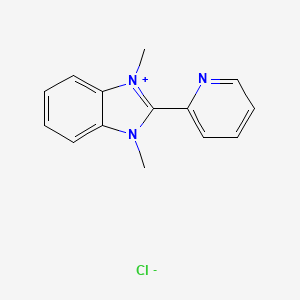

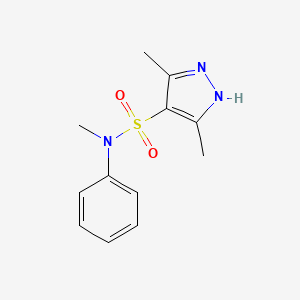

1,3-dimethyl-2-(2-pyridinyl)-1H-3,1-benzimidazol-3-ium chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related benzimidazolium compounds involves intricate chemical reactions. For instance, Özdemir et al. (2014) described the unexpected synthesis of a molecular salt from the reaction of 2,6-bis(benzimidazol-2-yl)pyridine with 2-mesitylenesulfonyl chloride, characterized by spectroscopic techniques and X-ray crystallography. This process highlights the complex synthesis routes that can lead to the formation of benzimidazolium chloride derivatives (Özdemir et al., 2014).

Molecular Structure Analysis

The molecular structure of benzimidazolium compounds has been elucidated through various analytical techniques. Bakri et al. (2018) synthesized a new 1,4-dimethyl-2-oxo-pyrimido[1,2-a]benzimidazole hydrate derivative, characterized by NMR and X-ray diffraction, revealing the planarity of the tricyclic core and the stacking interactions contributing to the molecular structure (Bakri et al., 2018).

Chemical Reactions and Properties

Benzimidazolium chloride derivatives participate in various chemical reactions, offering a spectrum of functional properties. Abbasi (2015) introduced 1,3-disulfonic acid benzimidazolium chloride as a new ionic liquid, showcasing its role as an efficient catalyst for the synthesis of tetrahydropyridine, emphasizing the versatility of benzimidazolium chloride derivatives in catalysis and green chemistry applications (Abbasi, 2015).

Physical Properties Analysis

The physical properties of benzimidazolium chloride derivatives, including their solid-state structures, have been a focus of study. Guseinov et al. (2023) detailed the crystal structure of a related compound, highlighting the hydrogen bonding and the spatial arrangement contributing to the compound's physical stability (Guseinov et al., 2023).

Chemical Properties Analysis

The chemical properties of benzimidazolium chloride derivatives, such as their spectroscopic characteristics and reactivity, have been thoroughly investigated. Salassa et al. (2008) conducted computational and spectroscopic studies on new Rhenium(I) complexes containing pyridylimidazo[1,5-a]pyridine ligands, demonstrating the impact of molecular modifications on the chemical properties and the potential for fine-tuning excited states (Salassa et al., 2008).

Propriétés

IUPAC Name |

1,3-dimethyl-2-pyridin-2-ylbenzimidazol-3-ium;chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N3.ClH/c1-16-12-8-3-4-9-13(12)17(2)14(16)11-7-5-6-10-15-11;/h3-10H,1-2H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIPDQIAIEWAZOG-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2[N+](=C1C3=CC=CC=N3)C.[Cl-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24806625 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-phenyl[1,3]thiazolo[2,3-a]phthalazin-4-ium-3-olate](/img/structure/B5035321.png)

![3-(benzylthio)-6-(6-methyl-2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5035332.png)

![4-[2-chloro-5-(trifluoromethyl)phenyl]-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5035354.png)

![N-benzyl-6-bromo-N-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5035371.png)

![4-(1-cyano-2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}vinyl)benzonitrile](/img/structure/B5035372.png)

![N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-2-(1H-1,2,4-triazol-5-yl)benzamide](/img/structure/B5035392.png)

![5-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5035414.png)